Volinanserin

Overview

Description

Volinanserin, also known by its developmental code name MDL-100,907, is a highly selective antagonist of the 5-HT2A receptor. This compound has been extensively used in scientific research to investigate the function of the 5-HT2A receptor, which plays a crucial role in various neurological processes. Although it was tested in clinical trials as a potential antipsychotic, antidepressant, and treatment for insomnia, it was never marketed .

Mechanism of Action

Target of Action

Volinanserin, also known as MDL-100,907, is a highly selective antagonist for the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function of the central nervous system .

Mode of Action

As a 5-HT2A receptor antagonist, this compound works by binding to these receptors and blocking their activation by serotonin . This prevents the receptor’s usual response to serotonin, altering the transmission of serotonin signals in the brain .

Biochemical Pathways

It is known that the 5-ht2a receptor is involved in various neurological and biological processes, including mood regulation, anxiety, and sensory perception . By blocking this receptor, this compound can potentially influence these processes .

Result of Action

This compound’s action at the 5-HT2A receptor has been associated with a variety of effects at the molecular and cellular level. For instance, it has been shown to attenuate certain behaviors induced by psychedelics, such as head-twitch response in mice . These effects are believed to be a result of its antagonistic action at the 5-HT2A receptor .

Biochemical Analysis

Biochemical Properties

Volinanserin is known for its high selectivity towards the 5-HT2A receptor . It weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors . The nature of these interactions is primarily antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate head-twitch response (HTR) in mice and intracranial self-stimulation (ICSS) depression in rats . These effects are believed to be mediated through its antagonistic action on the 5-HT2A receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT2A receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound has similar potency, effectiveness, and time-course to attenuate DOI–induced HTR in mice and ICSS depression in rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it was found that this compound had similar potency to attenuate DOI–induced HTR in mice and ICSS depression in rats .

Metabolic Pathways

Specific information on the metabolic pathways that this compound is involved in is currently limited. Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a 5-HT2A receptor antagonist, it is likely that it localizes to the same compartments or organelles as this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Volinanserin involves several key steps:

Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.

Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of CDI coupling agent to yield 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.

Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.

Deprotection: Acid removal of the urethane protecting group results in (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.

Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.

Resolution and Alkylation: The alcohol is resolved, and the secondary nitrogen undergoes SN2 alkylation with 4-Fluorophenethyl bromide to complete the synthesis of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes, involving standard organic synthesis techniques and equipment.

Types of Reactions:

Oxidation and Reduction: this compound can undergo reduction reactions, such as the reduction of ketones to alcohols using sodium borohydride.

Substitution: The synthesis involves SN2 alkylation, where a secondary nitrogen is alkylated with 4-Fluorophenethyl bromide.

Common Reagents and Conditions:

Sodium Borohydride: Used for the reduction of ketones.

CDI Coupling Agent: Facilitates ester-amide interchange.

Boc Anhydride: Used for the protection of amines.

4-Fluorophenethyl Bromide: Used in the final alkylation step.

Major Products:

(3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol: An intermediate in the synthesis.

This compound: The final product.

Scientific Research Applications

Volinanserin has a wide range of applications in scientific research:

Neuroscience: Used to study the role of 5-HT2A receptors in the brain, particularly in relation to dopaminergic function and behavior.

Psychopharmacology: Investigated as a potential treatment for psychiatric disorders such as schizophrenia, depression, and insomnia.

Drug Development: Serves as a reference compound in the development of new 5-HT2A receptor antagonists.

Comparison with Similar Compounds

Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.

Ritanserin: A selective 5-HT2A/2C receptor antagonist.

Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.

Uniqueness of Volinanserin: this compound is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .

Biological Activity

Volinanserin, also known as MDL100907, is a highly selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neuropsychological disorders, including schizophrenia and substance use disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in preclinical models, and relevant clinical findings.

This compound exhibits a strong affinity for the 5-HT2A receptor, with its R-enantiomer binding with a higher affinity (Ki ~ 0.4 nM) compared to its racemic form (Ki ~ 2.1 nM) . The selectivity of this compound for the 5-HT2A receptor is approximately 100-fold greater than for other serotonin receptor subtypes . This selectivity makes it a valuable tool in studying the role of the 5-HT2A receptor in various physiological and pathological processes.

Effects on Drug Addiction

Research has shown that this compound can mitigate withdrawal symptoms in drug-addicted models. For instance, a study demonstrated that this compound significantly inhibited heroin-induced abnormal motor activities and withdrawal behaviors in male mice . This effect is attributed to its antagonistic action on the 5-HT2A receptor, which is implicated in reinforcing drug-seeking behavior.

Antipsychotic Potential

This compound has been evaluated for its antipsychotic properties through various behavioral assays. In one study, it was shown to effectively block head-twitch responses (HTR) induced by hallucinogenic compounds like DOI and LSD in mice . The compound's ability to reverse intracranial self-stimulation (ICSS) depression induced by mescaline further supports its potential as an antipsychotic agent .

Schizophrenia Treatment

This compound has been investigated as a treatment for schizophrenia. It was previously in Phase III clinical trials aimed at assessing its efficacy and safety for chronic schizophrenia patients. However, development was discontinued due to unsatisfactory results in acute schizophrenia cases . Despite this setback, ongoing research continues to explore its potential benefits for sleep maintenance insomnia and other psychiatric conditions .

Data Summary

The following table summarizes key findings from various studies on this compound:

Properties

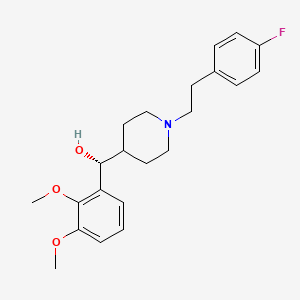

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047363 | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-65-6 | |

| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volinanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.